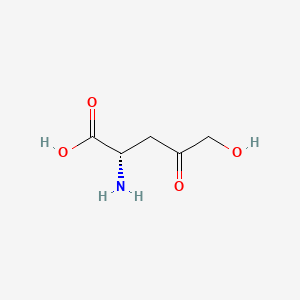

5-Hydroxy-4-oxonorvaline

Beschreibung

Microbial Production of 5-Hydroxy-4-oxonorvaline (B14161657) by Streptomyces Species

The production of this compound is predominantly associated with bacteria belonging to the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. nih.gov

Streptomyces akiyoshiensis is a key species identified as a primary producer of this compound. cdnsciencepub.comdal.ca Initially discovered during screenings for antitubercular antibiotics, this species was found to secrete HON into its culture broth. cdnsciencepub.com The compound was later re-isolated from another Streptomyces species as an antifungal agent, highlighting its significant biological activities. cdnsciencepub.com Research has confirmed that S. akiyoshiensis synthesizes the L-enantiomer of HON. cdnsciencepub.com The antifungal properties of HON are attributed to its ability to inhibit homoserine dehydrogenase, an essential enzyme in the biosynthetic pathway of the aspartate family of amino acids, which includes threonine, isoleucine, and methionine. cdnsciencepub.comnih.gov

The production of this compound by Streptomyces akiyoshiensis is significantly influenced by the composition and conditions of the culture medium. nih.gov Optimal production, reaching titers of 13-14 mM, has been achieved in media containing starch and casein, supplemented with high concentrations of phosphate (B84403) and magnesium sulfate, and an initial pH between 6.3 and 6.6. nih.gov

Physiological studies have revealed that excess inorganic constituents in complex media play a crucial role in maximizing HON yields. nih.gov It is suggested that the high level of HON production is linked to the sequestration of metabolic ammonium (B1175870) and reduced phosphate availability through the formation of magnesium ammonium phosphate. nih.gov In contrast, simple defined media result in significantly lower HON production. nih.gov

The choice of carbon and nitrogen sources also markedly affects biosynthesis. Media containing starch and either potassium nitrate (B79036) or aspartate have been found to support the highest yields of HON. nih.gov However, an excess of the nitrogen source can suppress production. nih.gov Furthermore, increasing the phosphate concentration in starch-nitrate media can lead to a threefold decrease in the HON titer without significantly altering microbial growth. nih.gov The physical form of the mycelium, whether dispersed or in pellets, is also influenced by culture conditions such as pH and inoculum type, which in turn can affect metabolite production. nih.govcdnsciencepub.comcdnsciencepub.com

Table 1: Influence of Culture Conditions on this compound (HON) Production by S. akiyoshiensis

| Culture Medium Component | Observation |

|---|---|

| Optimal Medium | Starch and casein with high phosphate and magnesium sulfate. nih.gov |

| Optimal Initial pH | 6.3 - 6.6. nih.gov |

| High-Yield Carbon Sources | Starch. nih.gov |

| High-Yield Nitrogen Sources | Potassium nitrate, Aspartate. nih.gov |

| Inhibitory Factor | Excess nitrogen source. nih.gov |

| Phosphate Concentration | Increasing from 0.5 to 5 mM in starch-nitrate media decreases HON titer. nih.gov |

Elucidation of Biosynthetic Pathways for this compound

Understanding the biosynthetic pathway of this compound is crucial for optimizing its production and for potential bioengineering applications. Studies have focused on identifying the precursor molecules and the enzymatic reactions involved in its formation.

Isotopically labeled substrate feeding experiments have been instrumental in tracing the origins of the carbon skeleton of this compound. cdnsciencepub.com These studies have demonstrated that aspartate serves as the four-carbon precursor for the main chain of HON. cdnsciencepub.com Both D- and L-isomers of aspartate were metabolized by S. akiyoshiensis, although the D-isomer was consumed at a slower rate. cdnsciencepub.com

Incorporation of ¹³C-labeled acetate (B1210297) indicated that HON is formed from a four-carbon compound derived from the citric acid cycle, with the methyl carbon of acetate contributing to the fifth carbon of the HON molecule. cdnsciencepub.com The pattern of label incorporation from [¹³C]acetate into the intracellular L-glutamic acid further supported the operation of the citric acid cycle in this organism. cdnsciencepub.com

Table 2: Summary of Precursor Incorporation Studies for this compound (HON) Biosynthesis

| Labeled Precursor | Incorporation Pattern in HON | Implication |

|---|---|---|

| [¹³C]Acetate | Label incorporated into all five carbons, with specific enrichment patterns. cdnsciencepub.com | The four-carbon backbone originates from a citric acid cycle intermediate, and the fifth carbon from the methyl group of acetate. cdnsciencepub.com |

Based on the precursor incorporation studies, a biosynthetic hypothesis for this compound has been proposed. cdnsciencepub.com This hypothesis involves a key condensation reaction between acetyl-CoA or malonyl-CoA and the β-carboxyl group of aspartate. cdnsciencepub.com This is followed by subsequent oxidative decarboxylation to yield the final HON molecule. cdnsciencepub.com

This proposed condensation step is analogous to biosynthetic reactions observed in the formation of other natural products, such as the carbapenem (B1253116) antibiotics. cdnsciencepub.com The elucidation of the specific enzymes catalyzing these steps remains an area of ongoing research. The pathway is thought to involve enzymes that are part of the broader aspartate family amino acid biosynthesis, which is a target for some antifungal agents. nih.govnih.gov

Synthetic Strategies and Stereochemical Control in this compound Production

The development of synthetic routes to this compound is important for obtaining larger quantities of the compound for further study and for accessing its various stereoisomers.

A divergent and enantioselective synthetic strategy has been reported for the production of non-proteinogenic, biologically active natural amino acids, including 5-hydroxy-4-oxo-L-norvaline. nih.govcancer.gov This approach has successfully yielded the target compounds in good yields, ranging from 45% to 75%. nih.govcancer.gov

The common starting material for this synthesis is (S)-allylglycine, which is obtained with high enantiomeric excess (over 97%) through the asymmetric transfer allylation of a glycine (B1666218) Schiff base. nih.govcancer.gov This key step utilizes a Corey catalyst derived from cinchonidine. nih.govcancer.gov The stereochemical control achieved in the initial step is crucial for the subsequent stereoselective synthesis of the final products. nih.govcancer.gov Various synthetic methods have been explored, some of which have limitations such as the number of steps, poor enantioselectivity, or the use of hazardous reagents. researchgate.net

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26911-39-7 |

|---|---|

Molekularformel |

C5H9NO4 |

Molekulargewicht |

147.13 g/mol |

IUPAC-Name |

(2S)-2-amino-5-hydroxy-4-oxopentanoic acid |

InChI |

InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)/t4-/m0/s1 |

InChI-Schlüssel |

FRTKOPTWTJLHNO-BYPYZUCNSA-N |

Isomerische SMILES |

C([C@@H](C(=O)O)N)C(=O)CO |

Kanonische SMILES |

C(C(C(=O)O)N)C(=O)CO |

Herkunft des Produkts |

United States |

Biosynthesis and Natural Occurrence of 5 Hydroxy 4 Oxonorvaline

Synthetic Strategies and Stereochemical Control in 5-Hydroxy-4-oxonorvaline (B14161657) Production

Enantioselective Synthesis Methodologies for L-5-Hydroxy-4-oxonorvaline

A significant focus in the synthesis of this compound has been on achieving enantioselectivity to produce the naturally occurring L-isomer, L-5-Hydroxy-4-oxonorvaline (L-HON). One reported divergent and enantioselective synthetic strategy allows for the production of L-HON, along with other non-proteinogenic amino acids like norvaline and ɣ-oxonorvaline, from a common starting material. cancer.govnih.gov

This methodology commences with (S)-allylglycine, which is obtained with a high enantiomeric excess (more than 97%) through the asymmetric transfer allylation of a glycine (B1666218) Schiff base. cancer.govnih.gov The reaction utilizes a Corey catalyst derived from cinchonidine. cancer.govnih.gov This approach yields the desired amino acids in good yields, ranging from 45% to 75%. cancer.govnih.gov

Another established method for the synthesis of optically pure L-5-Hydroxy-4-oxonorvaline involves a new approach to the synthesis of γ-keto-α-amino acids. dntb.gov.ua This strategy has been successfully applied to produce L-HON. dntb.gov.ua

The table below summarizes a key enantioselective synthesis methodology for L-5-Hydroxy-4-oxonorvaline.

| Starting Material | Key Reagent/Catalyst | Product | Reported Yield | Enantiomeric Excess | Reference |

| Glycine Schiff base | Corey catalyst derived from cinchonidine | (S)-allylglycine | - | >97% | cancer.govnih.gov |

| (S)-allylglycine | - | L-5-Hydroxy-4-oxonorvaline | 45-75% | - | cancer.govnih.gov |

Alternative Chemical Synthesis Routes for this compound and its Analogues

Beyond enantioselective methods, alternative chemical synthesis routes have been explored for this compound and its structural analogues. These routes are important for producing racemic or modified versions of the compound for further study.

One such divergent synthetic strategy not only yields 5-Hydroxy-4-oxo-L-norvaline but also provides access to related amino acids such as norvaline and ɣ-oxonorvaline. researchgate.net This highlights the versatility of certain synthetic intermediates in accessing a range of non-proteinogenic amino acids. researchgate.net

The synthesis of analogues is crucial for structure-activity relationship studies. For instance, the synthesis of ɣ-oxonorvaline has been reported from a common building block that can also lead to L-5-Hydroxy-4-oxonorvaline. researchgate.net

The following table outlines an alternative synthesis route and the synthesis of an analogue.

| Starting Material/Intermediate | Product | Significance | Reference |

| Common building block 10 | ɣ-oxonorvaline | Demonstrates a divergent route to an analogue. | researchgate.net |

| (S)-allylglycine | Norvaline, ɣ-oxonorvaline | Provides access to multiple related amino acids. | cancer.govnih.gov |

Mechanistic Insights into 5 Hydroxy 4 Oxonorvaline S Biological Activity

Enzyme-Assisted Suicide Inhibition Mechanism of 5-Hydroxy-4-oxonorvaline (B14161657)

This compound (HON) demonstrates potent antifungal activity through a fascinating and complex mechanism known as enzyme-assisted suicide inhibition. researchgate.netnih.gov This process targets homoserine dehydrogenase (HSD), a crucial enzyme in the biosynthetic pathway of essential amino acids in fungi. nih.govwikiwand.com

Molecular Basis for Covalent Adduct Formation between this compound and Target Enzymes

The potent inhibitory action of HON stems from its ability to form a covalent adduct with its target enzyme, homoserine dehydrogenase (HSD), in a process that is dependent on the enzyme's own catalytic activity. nih.gov X-ray crystallography studies have revealed the intricate molecular details of this interaction. nih.gov The mechanism involves an enzyme-dependent formation of a covalent bond between the C5 position of HON and the C4 position of the nicotinamide (B372718) ring of the cofactor NAD+. nih.gov

This covalent adduct, termed (HON*NAD), is stabilized by novel interactions within the enzyme's active site that are not present in the normal enzyme-substrate complex. nih.gov This unique stabilization of the adduct effectively locks the enzyme in an inactive state. The structural similarity of HON to aspartate semialdehyde, the natural substrate of HSD, allows it to act as a competitive inhibitor, initially binding to the active site. wikiwand.com

Resolution of the Paradox Between Weak Steady-State Inhibition and Potent Biological Action of this compound

A notable paradox exists with this compound (HON): it exhibits weak affinity for its target enzyme, homoserine dehydrogenase (HSD), during steady-state kinetic analyses, yet it demonstrates potent antifungal activity in both laboratory and living organisms. nih.gov Specifically, HON shows a weak affinity for HSD with a millimolar dissociation constant (Ki) of 2 mM. researchgate.netnih.gov

The resolution of this paradox lies in the enzyme-assisted suicide inhibition mechanism. nih.gov While the initial binding of HON to HSD is indeed weak, the subsequent enzyme-catalyzed formation of the highly stable covalent (HON*NAD) adduct is the key to its powerful biological effect. nih.gov This irreversible inactivation of the enzyme means that even though the initial interaction is transient, the eventual outcome is a permanent loss of enzyme function. nih.govwikiwand.com This explains how a compound with a weak initial binding affinity can exert such a potent and lasting inhibitory effect on the fungal metabolic pathway, ultimately leading to its strong antifungal action. nih.gov

Cellular Uptake and Intracellular Processing of this compound

For this compound (HON) to exert its inhibitory effect on the cytosolic enzyme homoserine dehydrogenase, it must first be transported into the fungal cell. researchgate.net This process is facilitated by specific transport systems and subsequent intracellular modifications. researchgate.net

Role of Oligopeptide Transport Systems in this compound Internalization

The cellular uptake of HON, particularly when it is part of a dipeptide structure, is mediated by oligopeptide transport systems. researchgate.net These transport systems are crucial for the internalization of small peptides, which can serve as a source of nutrients for the cell. nih.govfrontiersin.org By incorporating HON into a dipeptide, the molecule can effectively hijack these transport systems to gain entry into the cytoplasm. researchgate.net The efficiency of the anticandidal activity of these HONV-dipeptides is directly related to the relative transport rates of these oligopeptide transport systems. researchgate.net

Intracellular Cleavage of this compound-Containing Dipeptides by Cytosolic Peptidases

Once inside the cell, the HON-containing dipeptides are not the final active form of the inhibitor. Instead, they are processed by intracellular cytosolic peptidases. researchgate.net These enzymes cleave the peptide bond, releasing the active this compound (HON). researchgate.net This intracellular release mechanism ensures that the inhibitor is delivered directly to its site of action in the cytoplasm, where it can then interact with and inactivate homoserine dehydrogenase. researchgate.net This two-step process of transport and cleavage is an effective strategy for delivering the active drug to its intracellular target. researchgate.net

Enzymology and Target Interaction Studies of 5 Hydroxy 4 Oxonorvaline

Homoserine Dehydrogenase (HSD) as a Primary Enzymatic Target of 5-Hydroxy-4-oxonorvaline (B14161657)

Homoserine dehydrogenase (HSD) has been identified as the primary enzymatic target of this compound. nih.govwikipedia.orgnih.gov HSD catalyzes the conversion of L-aspartate-β-semialdehyde to L-homoserine, a crucial step in the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine. jmb.or.krnih.govnih.gov The potent in vitro and in vivo activity of HON against a variety of fungal pathogens is attributed to its effective inhibition of HSD. nih.govnih.gov

Structural Elucidation of HSD-5-Hydroxy-4-oxonorvaline Complexes via X-ray Diffraction

The three-dimensional structure of the complex formed between this compound and homoserine dehydrogenase has been determined using X-ray diffraction techniques. nih.govresearchgate.netcore.ac.uk This structural analysis has provided critical insights into the molecular basis of HSD inhibition by HON. nih.gov The complex, derived from Saccharomyces cerevisiae, reveals the intricate interactions that lead to the potent antifungal activity of this compound. mcgill.ca

The crystal structure of the HSD-HON complex was determined to a resolution of 2.6 Å. nih.govcore.ac.ukresearchgate.net This level of detail allows for a precise understanding of the atomic interactions within the enzyme's active site. nih.gov The crystallographic data for this complex is available in the Protein Data Bank (PDB) under the accession code 1Q7G. mcgill.cawwpdb.org

Table 1: Crystallographic Data of HSD-HON Complex

| Parameter | Value |

| PDB Code | 1Q7G |

| Resolution | 2.60 Å |

| Source Organism | Saccharomyces cerevisiae |

This table summarizes the key crystallographic parameters for the homoserine dehydrogenase complex with the suicide inhibitor NAD-5-hydroxy-4-oxonorvaline. mcgill.cawwpdb.org

Structural studies have revealed that HON does not act as a simple competitive inhibitor. nih.gov Instead, it functions as an enzyme-assisted suicide inhibitor. nih.govnih.gov The molecular mechanism involves the enzyme-dependent formation of a covalent adduct between the C5 atom of HON and the C4 atom of the nicotinamide (B372718) ring of the cofactor NAD+. nih.govresearchgate.net This covalent bond formation effectively and irreversibly inactivates the enzyme. wikipedia.org The stabilization of this adduct involves novel interactions that are not present in the normal ternary complex of the enzyme. nih.govresearchgate.net

Kinetic Characterization of Homoserine Dehydrogenase Inhibition by this compound

Despite its potent in vivo antifungal activity, this compound exhibits a relatively weak affinity for homoserine dehydrogenase in steady-state kinetic analyses, with a reported Ki in the millimolar range (2 mM). nih.govnih.govresearchgate.net This apparent paradox is resolved by the understanding that HON is an enzyme-assisted suicide inhibitor. nih.govnih.gov The formation of the covalent adduct with NAD+ within the active site leads to time-dependent, irreversible inactivation of HSD, which accounts for its powerful biological effects. nih.govwikipedia.org

Conservation of Homoserine Dehydrogenase Across Pathogenic Organisms as a Research Target

Homoserine dehydrogenase is an attractive target for the development of novel antifungal and antimicrobial agents because it is essential in many pathogenic fungi and bacteria but is absent in mammals. wikipedia.orgebi.ac.uk The aspartate pathway, in which HSD is a key enzyme, is responsible for the synthesis of several essential amino acids, making its inhibition lethal to the organism. nih.govresearchgate.net The conservation of HSD across various pathogens, including Candida albicans and Cryptococcus neoformans, underscores its potential as a broad-spectrum antifungal drug target. wikipedia.orgnih.gov

Interaction of this compound with Nicotinamide Adenine (B156593) Dinucleotide (NAD+)

The interaction between this compound and Nicotinamide Adenine Dinucleotide (NAD+) is a critical aspect of its mechanism of action. nih.govresearchgate.net As established through structural and mechanistic studies, HON itself is not the ultimate inhibitor. uwaterloo.ca Instead, within the active site of homoserine dehydrogenase, HON undergoes an enzyme-catalyzed reaction with NAD+ to form a covalent adduct. nih.govebi.ac.uk This adduct, formally named Nicotinamide-adenine-dinucleotide-5-hydroxy-4-oxonorvaline, is the true inhibiting species that binds tightly to the enzyme, leading to its inactivation. ebi.ac.ukdrugbank.comebi.ac.uk

Enzyme-Dependent Formation of the this compound-NAD+ Adduct

A pivotal aspect of this compound's (HON) antifungal activity is its ability to form a covalent adduct with the nicotinamide adenine dinucleotide (NAD+) cofactor, a process that is notably dependent on the presence of its target enzyme, homoserine dehydrogenase (HSD). nih.gov Spectroscopic data, mass spectrometry, and X-ray diffraction studies have collectively revealed that the molecular mechanism of HON's action involves the formation of a covalent bond between the C5 position of HON and the C4 position of the nicotinamide ring of NAD+. nih.gov This reaction is a prime example of "enzyme-assisted suicide," where the enzyme itself facilitates the generation of a potent inhibitor within its own active site. uwaterloo.ca

The formation of this adduct is a critical step that transforms the weakly binding HON into a highly potent inhibitor. nih.gov While HON exhibits a relatively weak affinity for HSD in its steady state, the enzyme-catalyzed formation of the HON-NAD+ adduct leads to a much more stable and tightly bound inhibitory complex. nih.govresearchgate.net This clarifies the apparent paradox between HON's potent in vivo and in vitro antifungal efficacy and its modest steady-state inhibition characteristics. nih.gov

Novel Interactions Stabilizing the this compound-NAD+ Adduct within the Enzyme Complex

The stability of the this compound (HON)-NAD+ adduct within the homoserine dehydrogenase (HSD) active site is further enhanced by a series of novel molecular interactions that are not observed in the enzyme's normal ternary complex. nih.gov X-ray crystal structures of the HSD-HON-NAD+ complex have provided detailed insights into these stabilizing forces. nih.gov These unique interactions are crucial for locking the adduct in place, effectively inactivating the enzyme. nih.gov The formation of the adduct itself induces a conformational change in the enzyme, creating a more tightly closed active site. This structural rearrangement brings key amino acid residues into proximity, allowing for favorable interactions that would not otherwise occur. ebi.ac.uk

The positively charged nicotinamide ring of the NAD+ component of the adduct plays a significant role in these interactions. ebi.ac.uk This charge, in conjunction with specific residues within the active site, helps to create a highly stabilized complex. ebi.ac.uk These novel interactions underscore the sophisticated mechanism by which HON achieves its potent, enzyme-specific inhibition. nih.gov

Investigation of Other Potential Enzymatic Targets of this compound

While homoserine dehydrogenase is a primary target, research has also explored the interaction of this compound (HON) with other enzymes. nih.govcdnsciencepub.com Understanding these off-target interactions is crucial for a comprehensive view of HON's biological activity.

Studies on 8-Aminolevulinic Acid Dehydratase Inhibition by this compound

Early investigations into the biological effects of this compound (HON) identified δ-aminolevulinic acid dehydratase (ALAD) as a potential target. cdnsciencepub.com ALAD is a key enzyme in the biosynthesis of porphyrins, which are essential for various cellular functions, including the formation of heme. wikipedia.orguniprot.org Studies have shown that HON can act as a competitive inhibitor of ALAD isolated from Mycobacterium phlei. cdnsciencepub.com This inhibition of ALAD suggests a broader spectrum of enzymatic targets for HON beyond those involved in amino acid biosynthesis. cdnsciencepub.com The ability of HON to inhibit this enzyme highlights its potential to interfere with other critical metabolic pathways in certain organisms. cdnsciencepub.com

Interactive Data Table: Enzymatic Interactions of this compound

| Compound | Target Enzyme | Type of Interaction | Key Findings |

| This compound (HON) | Homoserine Dehydrogenase (HSD) | Enzyme-assisted suicide inhibition | Forms a covalent adduct with NAD+ within the enzyme's active site. nih.govuwaterloo.ca |

| This compound (HON) | δ-Aminolevulinic Acid Dehydratase (ALAD) | Competitive Inhibition | Inhibits the enzyme, suggesting broader metabolic interference. cdnsciencepub.com |

Structure Activity Relationship Sar Studies of 5 Hydroxy 4 Oxonorvaline and Its Analogues

Identification of Key Functional Groups for 5-Hydroxy-4-oxonorvaline's Biological Activity

The biological activity of This compound (B14161657) (HON) is intrinsically linked to its unique chemical structure. As a non-proteinogenic amino acid, it possesses functional groups arranged in a manner that allows for potent interaction with its biological target. cdnsciencepub.com

Critical Role of the C5 Hydroxyl Group for Antifungal Activity of this compound

The antifungal action of this compound (HON) is critically dependent on its C5 hydroxyl group. This functional group is integral to the molecular mechanism through which HON exerts its effect. Research, including X-ray diffraction studies, has revealed that HON's antifungal properties stem from its ability to act as an enzyme-assisted suicide inhibitor of homoserine dehydrogenase (HSD). nih.govnih.gov This process involves an enzyme-dependent formation of a covalent adduct. Specifically, the C5 position of HON forms a covalent bond with the C4 position of the nicotinamide (B372718) ring of NAD+. nih.gov This covalent modification is a key step in the inactivation of HSD, a crucial enzyme in the biosynthetic pathway of essential amino acids in fungi. The formation of this stable adduct explains the potent antifungal activity of HON, despite its relatively weak initial affinity for the enzyme in its steady state. nih.gov

Modifications of this compound for Enhanced Efficacy

To improve upon the natural antifungal activity of this compound (HONV), researchers have explored chemical modifications, focusing on the synthesis of dipeptide structures. researchgate.net

Synthesis and Evaluation of Dipeptide Structures Incorporating this compound

Several dipeptides incorporating this compound (HONV) have been synthesized and evaluated for their ability to inhibit the growth of pathogenic yeasts, such as those from the Candida genus. These dipeptides have demonstrated notable anticandidal activity. researchgate.net The rationale behind this approach is to utilize the cell's own transport mechanisms to increase the intracellular concentration of the active compound.

Impact of Dipeptide Formation on Cellular Transport Rates and Anticandidal Activity

The formation of dipeptides significantly influences the cellular uptake of this compound (HONV). These dipeptide structures are recognized and transported into the fungal cell by the oligopeptide transport system. Once inside the cell, they are cleaved by cytosolic peptidases, releasing the active HONV. researchgate.net This targeted delivery mechanism enhances the intracellular concentration of HONV, leading to the inhibition of its target enzyme, homoserine dehydrogenase. researchgate.net The anticandidal activity of these HONV-containing dipeptides is directly correlated with their relative transport rates into the fungal cells. researchgate.net This strategy has been shown to be effective even against multidrug-resistant strains that overexpress drug efflux pumps. researchgate.net

Comparative SAR Analysis with Structurally Similar Compounds and Analogues of this compound

The structure-activity relationship of this compound (HON) is further illuminated by comparing it with its structural analogues.

Mechanistic Distinctions between this compound and Related Amino Acid Derivatives

This compound (HON), also known as RI-331, is a naturally occurring amino acid derivative that functions as an enzyme-assisted suicide inhibitor of homoserine dehydrogenase. nih.govnih.gov This mechanism distinguishes it from other amino acid derivatives that may act through different modes of inhibition. The key to HON's action is the enzyme-catalyzed formation of a covalent adduct with the NAD+ cofactor, a process highly dependent on its specific chemical structure. nih.gov While other compounds might also inhibit enzymes in the amino acid biosynthetic pathways, the "enzyme-assisted suicide" mechanism of HON is a notable characteristic. nih.govnih.gov

Metabolic Pathway Modulation by 5 Hydroxy 4 Oxonorvaline

Disruption of Amino Acid Biosynthesis Pathways in Fungal Pathogens by 5-Hydroxy-4-oxonorvaline (B14161657)

This compound, also known as the antibiotic RI-331, exhibits its antifungal properties by targeting the biosynthesis of essential amino acids in fungal pathogens. nih.govnih.gov This targeted action leads to a cascade of events that ultimately inhibit fungal growth and proliferation. The specificity of this mechanism contributes to its selective toxicity against fungi, as the targeted pathways are absent in mammals. nih.gov

Depletion of Aspartate Family Amino Acids (e.g., Threonine, Methionine, Isoleucine)

The primary mode of action of this compound involves the inhibition of homoserine dehydrogenase, a crucial enzyme in the aspartate pathway of amino acid biosynthesis. nih.gov This pathway is responsible for the synthesis of several essential amino acids, including threonine, methionine, and isoleucine. nih.govnih.gov

Biochemical studies have demonstrated that exposure of fungal cells, such as Saccharomyces cerevisiae, to this compound leads to a significant reduction in the intracellular pools of these specific amino acids. nih.govnih.gov The growth-inhibitory effects of the compound can be reversed by the addition of threonine, methionine, and isoleucine to the growth medium. nih.gov An even greater reversal of inhibition is observed with the addition of homoserine, the common metabolic precursor for these amino acids, further pinpointing the site of enzymatic inhibition. nih.gov

The following table summarizes the key amino acids affected by this compound and the pathway involved.

| Affected Amino Acids | Metabolic Pathway | Key Enzyme Inhibited | Reference |

| Threonine | Aspartate Family Biosynthesis | Homoserine Dehydrogenase | nih.govnih.gov |

| Methionine | Aspartate Family Biosynthesis | Homoserine Dehydrogenase | nih.govnih.gov |

| Isoleucine | Aspartate Family Biosynthesis | Homoserine Dehydrogenase | nih.govnih.gov |

Consequential Impairment of Protein Synthesis in Fungal Cells

The depletion of essential amino acids directly impacts the ability of fungal cells to synthesize proteins. nih.govnih.gov In growing yeast cells, this compound has been shown to inhibit protein synthesis to a greater extent than the synthesis of RNA or DNA. nih.govnih.gov

Interestingly, the compound does not directly inhibit the machinery of protein synthesis itself. Cell-free preparations from yeasts, which contain ribosomes and other components necessary for polypeptide synthesis, remain unaffected by the presence of this compound. nih.govnih.gov This indicates that the impairment of protein synthesis is a direct consequence of the scarcity of necessary amino acid building blocks, rather than a direct attack on the ribosomal machinery. This ultimately leads to a state of cytostasis, where cell growth and division are halted. nih.gov

Modulation of Glutathione-Related Drug Resistance by this compound

Based on the available scientific literature, there is no information to substantiate the modulation of glutathione-related drug resistance by this compound.

Depletion of Intracellular Glutathione (B108866) S-transferase by this compound

No evidence was found in the scientific literature to support the claim that this compound depletes intracellular glutathione S-transferase.

Reversal of Resistance to Chemotherapeutic Agents through this compound Activity

There is no information in the available scientific literature to suggest that this compound reverses resistance to chemotherapeutic agents.

Broader Roles of this compound in Cellular Metabolism

The available scientific literature primarily focuses on the role of this compound as a specific inhibitor of the aspartate pathway for amino acid biosynthesis in fungi. Information regarding broader roles in cellular metabolism is not currently available.

Advanced Methodologies in 5 Hydroxy 4 Oxonorvaline Research

Applications of X-ray Crystallography for Structural Elucidation of 5-Hydroxy-4-oxonorvaline-Enzyme Complexes

X-ray crystallography has been a pivotal technique in understanding how This compound (B14161657) interacts with its molecular targets. This method allows for the determination of the three-dimensional structure of HON when it is bound to an enzyme, providing a detailed view of the atomic-level interactions.

A significant breakthrough in HON research was the determination of the X-ray crystal structure of HON in a complex with its target enzyme, homoserine dehydrogenase (HSD), at a resolution of 2.6 Å. nih.govcore.ac.uk This structural analysis revealed the molecular basis for HON's potent antifungal activity. It demonstrated that HON, in an enzyme-assisted process, forms a covalent adduct with the NAD⁺ cofactor. researchgate.net Specifically, a covalent bond is formed between the C4 atom of the nicotinamide (B372718) ring of NAD⁺ and the C5 atom of HON. researchgate.net

The crystal structure further highlighted novel interactions that stabilize this HON-NAD⁺ adduct, which are not present in the enzyme's normal ternary complex. researchgate.net These findings were crucial in explaining the paradox of HON's potent in vivo antifungal effects despite its relatively weak, millimolar affinity for HSD in steady-state kinetic studies. nih.govresearchgate.net The structural data, combined with other experimental results, solidified the understanding of HON as an enzyme-assisted suicide inhibitor. researchgate.netnih.gov

Researchers are using the detailed structural information of these enzyme-inhibitor complexes to guide the structure-based design of new and more potent antimycotic drugs. nih.govmcgill.ca The insights gained from X-ray crystallography are instrumental for further experimental investigations and the development of novel HSD inhibitors. nih.gov

Utilization of Mass Spectrometry for Characterization of this compound Adducts

Mass spectrometry (MS) is an indispensable tool for characterizing the covalent adducts that this compound forms with its target molecules. This technique precisely measures the mass-to-charge ratio of ions, allowing for the identification and structural analysis of molecules.

In the study of HON's interaction with homoserine dehydrogenase (HSD), mass spectrometry experiments were critical in confirming the formation of a covalent adduct between HON and the NAD⁺ cofactor. researchgate.net These experiments provided direct evidence for the proposed "enzyme-assisted suicide" mechanism. researchgate.net The mass spectrometric data, in conjunction with crystallographic and spectroscopic findings, revealed that the antifungal action of HON involves the enzyme-dependent creation of this adduct. researchgate.net

The ability of mass spectrometry to analyze complex biological mixtures makes it particularly suitable for identifying and characterizing such adducts within the intricate environment of the cell.

Spectroscopic Techniques in the Analysis of this compound and its Interactions

Various spectroscopic techniques have been employed to analyze this compound and its interactions with enzymes and other molecules. These methods provide valuable information about the chemical structure, conformation, and electronic properties of HON and its complexes.

Spectroscopic data were integral in elucidating the molecular mechanism of HON's antifungal activity. researchgate.net Along with X-ray crystallography and mass spectrometry, spectroscopic analysis helped to confirm the formation of the covalent adduct between HON and NAD⁺ within the active site of homoserine dehydrogenase. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful spectroscopic technique, is particularly useful for determining the detailed structure and connectivity of atoms in a molecule. While specific applications of NMR to HON are detailed in the context of isotopic labeling, its general use in structural confirmation of synthetic intermediates and final products of related norvaline compounds is well-established. researchgate.netsorbonne-universite.fr

Isotopic Labeling Approaches for Biosynthetic Pathway Investigations of this compound

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms and elucidate biosynthetic pathways. wikipedia.org By introducing atoms with a non-standard isotopic composition (e.g., ¹³C instead of ¹²C) into precursor molecules, researchers can follow their incorporation into the final product, such as this compound. wikipedia.orgsigmaaldrich.com

Early research into the biosynthesis of HON utilized ¹³C-labeled precursors to determine the origin of its carbon skeleton. acs.orgcdnsciencepub.com These studies suggested that the C-1 to C-4 atoms of HON are likely derived from a four-carbon intermediate of the citric acid cycle, such as succinate, fumarate, malate, or oxaloacetate, or a compound derived from them like aspartate. cdnsciencepub.com Furthermore, a more direct incorporation of the methyl group from acetate (B1210297) into the C-5 position was indicated by higher ¹³C enrichment at this position. cdnsciencepub.com

This technique is fundamental to understanding how microorganisms synthesize this unusual amino acid, providing a roadmap for potential bioengineering efforts or for identifying novel enzymatic targets. biorxiv.orgbeilstein-journals.org

High-Throughput Screening Methodologies for Discovery of this compound-Related Inhibitors

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that exhibit a desired biological activity, such as the inhibition of a specific enzyme. mcmaster.ca This methodology has been applied in the search for new inhibitors of enzymes in pathways related to this compound, such as the aspartate pathway.

For instance, HTS has been used to identify inhibitors of homoserine dehydrogenase (HSD), the target of HON. nih.gov One such screen of a chemical library led to the identification of 3-tert-butyl-4-hydroxyphenyl sulphide as an inhibitor with an IC₅₀ value of 7.3 µM. researchgate.net Similarly, HTS has been employed to find inhibitors for other enzymes in the same biosynthetic pathway, like homoserine kinase. nih.gov While these screens may not directly involve HON, they aim to find new compounds that target the same or related pathways, which could lead to the development of novel antifungal agents. nih.govasm.org

Computational Approaches in this compound Research and Drug Design

Computational approaches have become an essential component of modern drug discovery and research, offering powerful tools to investigate molecular interactions and guide the design of new therapeutic agents. elsevier.commdpi.com

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.idsemanticscholar.org This method is extensively used in virtual screening, where large libraries of virtual compounds are docked into the active site of a target protein to identify potential inhibitors. nih.govescholarship.org

In the context of this compound, molecular docking has been used to study the binding of substrates and inhibitors to homoserine dehydrogenase (HSD). nih.gov For example, the substrate L-aspartate-β-semialdehyde (L-ASA) was docked to HSD to identify key amino acid residues involved in binding, such as Thr163, Asp198, and Glu192. nih.gov

Virtual screening techniques have also been applied to HSD to discover novel inhibitors. nih.gov In one study, this approach identified several new potential inhibitors, with the top-scoring compounds exhibiting a cation-π interaction with key residues like Lys107 and Lys207. nih.gov These computational studies provide valuable insights that can guide further experimental investigations and the rational design of new chemotypes for HSD inhibition. nih.govsemanticscholar.org

Future Research Directions for 5 Hydroxy 4 Oxonorvaline

Investigation of Non-Canonical Roles of 5-Hydroxy-4-oxonorvaline (B14161657) Target Enzymes within Metabolic Networks

The primary target of this compound is homoserine dehydrogenase (HSD), a crucial enzyme in the aspartate biosynthetic pathway of fungi and bacteria. researchgate.netnih.gov This pathway is essential for these organisms as it leads to the production of amino acids like threonine, which are vital for survival. researchgate.netnih.gov While the inhibitory action of HON on the canonical, metabolic function of HSD is established, a compelling future research direction lies in exploring potential non-canonical or "moonlighting" functions of this enzyme.

Metabolic enzymes are increasingly being recognized for performing roles independent of their catalytic activity. nih.govacs.org A prime example is glutamine synthetase (GS), another central enzyme in nitrogen metabolism. nih.govacs.org Beyond its role in synthesizing glutamine, GS has been shown to possess non-metabolic functions, such as controlling cell mitosis. edpsciences.orgedpsciences.org Specifically, GS can interact with the nuclear pore protein NUP88 and the cell division cycle protein 20 (CDC20) to regulate the anaphase-promoting complex/cyclosome (APC/C), a key controller of mitotic progression. edpsciences.orgedpsciences.org This function is independent of its enzymatic activity. edpsciences.orgedpsciences.org Furthermore, GS has been found to directly interact with and modulate the activity of the Bestrophin-2 (BEST2) calcium-activated anion channel. nih.govacs.org

Inspired by these findings, future studies should investigate whether HSD, the target of HON, possesses similar moonlighting capabilities. Research could explore if HSD interacts with proteins involved in other cellular processes, such as cell cycle control, signal transduction, or gene expression. Uncovering such non-canonical roles would profoundly impact our understanding of HON's full biological effects, as its inhibition of HSD might lead to consequences far beyond the disruption of amino acid synthesis.

Table 1: Comparison of Canonical and Documented/Hypothesized Non-Canonical Functions of Metabolic Enzymes

| Enzyme | Canonical Function | Documented/Hypothesized Non-Canonical Function | Reference |

|---|---|---|---|

| Glutamine Synthetase (GS) | Catalyzes the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia. | Regulation of mitotic progression through interaction with NUP88 and CDC20; Modulation of ion channel (BEST2) activity. | nih.govacs.orgedpsciences.orgedpsciences.org |

| Homoserine Dehydrogenase (HSD) | Catalyzes the reduction of aspartate-semialdehyde to homoserine in the threonine biosynthetic pathway. | Hypothesized: Potential roles in cell signaling, regulation of cell cycle, or interaction with structural proteins. | N/A |

Exploration of Novel Enzymatic Targets for this compound-Derived Compounds

While HSD is the confirmed primary target of HON, the compound's derivatives may exhibit inhibitory activity against other enzymes, opening new avenues for therapeutic development. nih.gov HON itself has been shown to deplete intracellular glutathione (B108866) (GSH), not by inhibiting the key enzymes of GSH synthesis, but likely through a direct reaction with thiol substances. nih.gov This secondary effect highlights that the HON scaffold can participate in multiple biochemical interactions.

Future research should focus on the rational design and screening of HON-derived compounds against other essential fungal and bacterial enzymes. Since pathways for the biosynthesis of essential amino acids are absent in humans, the enzymes within these pathways are attractive targets for antimicrobial agents. nih.govnih.gov

Potential novel targets for HON analogues include:

Other enzymes in the aspartate pathway: Besides HSD, enzymes like aspartate kinase and aspartate semialdehyde dehydrogenase could be targeted to inhibit the same essential pathway at different points. nih.gov

Enzymes in branched-chain amino acid biosynthesis: The pathways for leucine, valine, and isoleucine synthesis are present in fungi but not humans, making the constituent enzymes ideal targets for novel antifungals. nih.gov

Enzymes in methionine biosynthesis: The disruption of genes in the fungal sulfur assimilation pathway has been shown to result in avirulence, marking enzymes in this pathway as promising targets. researchgate.net

N-myristoyltransferase (NMT): This enzyme is involved in protein modification and has been identified as a viable target for antifungal compounds. nih.gov

By synthesizing libraries of HON derivatives and screening them against these and other targets, it may be possible to develop compounds with novel mechanisms of action, broader spectrums of activity, or improved efficacy.

Table 2: Potential Novel Enzymatic Targets for HON-Derived Compounds

| Target Enzyme/Pathway | Rationale for Targeting | Organism Class | Reference |

|---|---|---|---|

| Aspartate Kinase | Part of the essential aspartate pathway; inhibition blocks synthesis of multiple amino acids. | Fungi, Bacteria | nih.gov |

| Branched-Chain Amino Acid (BCAA) Pathway | Pathway is essential for fungi but absent in humans. | Fungi | nih.gov |

| Methionine Biosynthesis | Essential pathway; disruption can lead to avirulence in pathogenic fungi. | Fungi, Bacteria | researchgate.net |

| N-myristoyltransferase (NMT) | Essential for the viability of certain fungal pathogens like Candida albicans. | Fungi | nih.gov |

Development of this compound-Based Probes for Biological Pathway Elucidation

To fully understand the cellular journey and interaction network of HON, the development of HON-based chemical probes is a critical next step. Chemical probes are powerful tools created by attaching a reporter tag (e.g., a fluorophore) or a reactive handle to a bioactive small molecule. acs.org These probes can be used to visualize the compound's localization within a cell, identify its binding partners, and elucidate its mechanism of action.

Future research should focus on the synthesis of HON-based probes by incorporating functionalities suitable for bioorthogonal chemistry. For instance, an alkyne or azide (B81097) group could be appended to the HON structure, allowing it to be "clicked" onto a reporter molecule via strain-promoted alkyne-azide cycloaddition (SPAAC) inside living cells. acs.org Another approach involves creating activity-based probes (ABPs) that covalently bind to the active site of their target enzymes, enabling robust target identification and quantification of enzyme activity.

The development of such probes would enable researchers to:

Track the uptake and subcellular distribution of HON.

Identify the full spectrum of protein binding partners, confirming HSD as the primary target and potentially uncovering secondary targets.

Clarify the mechanism by which HON depletes glutathione. nih.gov

Provide tools for high-throughput screening to discover new modulators of HON-related pathways.

Advanced Synthetic Methodologies for the Creation of Next-Generation this compound Analogues

The creation of diverse libraries of HON analogues is essential for exploring novel targets (8.2) and developing biological probes (8.3). While enantioselective syntheses of HON have been reported, future efforts should leverage advanced synthetic methodologies to accelerate the creation of next-generation compounds. researchgate.netsorbonne-universite.fr

Reported strategies include a divergent synthesis from (S)-allylglycine and a diastereoselective, crystallisation-driven three-component Mannich reaction. researchgate.netsorbonne-universite.fr To build upon this, advanced approaches could be employed:

Combinatorial Chemistry and Flow Synthesis: These high-throughput techniques can be used to rapidly generate large libraries of HON analogues with diverse chemical modifications.

Chemoenzymatic Synthesis: Utilizing enzymes to catalyze key stereoselective steps in the synthetic route can improve efficiency and yield, providing access to complex structures that are challenging to make through traditional chemistry.

Computational Chemistry: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the design of new analogues with predicted improvements in potency, selectivity, or drug-like properties.

By integrating these modern synthetic strategies, researchers can efficiently produce and optimize HON analogues for a wide range of biological investigations and potential therapeutic applications.

Table 3: Synthetic Strategies for HON and its Analogues

| Synthetic Methodology | Description | Potential Advantages | Reference |

|---|---|---|---|

| Asymmetric Transfer Allylation | Enantioselective synthesis starting from a glycine (B1666218) Schiff base to produce (S)-allylglycine, a key precursor. | High enantiomeric excess; provides a versatile starting material for divergent synthesis. | researchgate.net |

| Crystallisation-Driven Mannich Reaction | A three-component reaction that leverages crystallisation-induced asymmetric transformation to achieve high diastereoselectivity. | High stereoselectivity; uses readily available starting materials; chromatography-free. | sorbonne-universite.fr |

| Flow Chemistry | Automated, continuous synthesis in microreactors. | Rapid library generation; precise control over reaction conditions; enhanced safety and scalability. | N/A |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to build the target molecule. | High stereoselectivity from enzymatic steps; access to novel chemical space. | N/A |

Integrated Omics Approaches to Understand Systemic Biological Effects of this compound

To obtain a holistic view of the cellular response to HON, future research must employ integrated "omics" approaches. core.ac.uk These technologies provide a system-wide snapshot of the changes occurring within a cell at the level of genes, transcripts, proteins, and metabolites. A multi-omics strategy will move beyond the single-target focus on HSD to reveal the broader network effects of HON treatment.

Key omics approaches to be integrated include:

Genomics: Sequencing the genomes of HON-resistant mutants can identify genes that, when altered, confer resistance. This can reveal unexpected off-targets or mechanisms of drug efflux and detoxification.

Transcriptomics (e.g., RNA-Seq): Measuring global changes in gene expression following HON exposure will highlight the cellular pathways that are activated or repressed in response to the compound.

Proteomics: Quantitative analysis of the proteome can reveal changes in protein abundance and identify post-translational modifications induced by HON. This approach can also be coupled with HON-based probes to directly pull down and identify protein targets.

Metabolomics: Analyzing the global metabolite profile will provide a direct readout of the biochemical consequences of HON treatment, confirming the disruption of amino acid biosynthesis and quantifying its impact on other pathways, such as glutathione metabolism. nih.gov

By integrating data from these different omics levels, researchers can construct a comprehensive model of HON's mechanism of action. This systemic understanding is crucial for predicting its effects, identifying biomarkers of response, and rationally designing combination therapies.

Q & A

Q. How can researchers ensure reproducibility when reporting this compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.